molecular formula C14H20N2O2 B7591647 N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide

Cat. No. B7591647
M. Wt: 248.32 g/mol
InChI Key: QRVPOMSSPMEJKM-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide (EMPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using various methods. EMPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound is also soluble in various solvents, making it easy to use in experiments. However, one of the limitations of this compound is its low water solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide. One area of research is to explore the potential of this compound as a therapeutic agent for cancer treatment. Studies have shown that this compound has potent anti-cancer activity, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is to explore the mechanism of action of this compound in more detail. Understanding the mechanism of action of this compound can help in the development of more effective anti-cancer drugs. Finally, research can also focus on the development of new synthesis methods for this compound that can improve its purity and yield.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in cancer research. It can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research can focus on exploring the potential of this compound as a therapeutic agent, understanding its mechanism of action in more detail, and developing new synthesis methods.

Synthesis Methods

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of N-ethyl-2-methylmorpholine with phenyl isocyanate followed by the addition of succinic anhydride. This method yields this compound with a purity of over 95%. Another method involves the reaction of N-ethyl-2-methylmorpholine with phenyl isocyanate followed by the addition of chloroacetyl chloride. This method yields this compound with a purity of over 98%.

Scientific Research Applications

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

properties

IUPAC Name

N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-11(2)18-10-13(16)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVPOMSSPMEJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(OCC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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